- Rearrangement of organometallic compounds. 25. Carbon-skeletal [1,2]anionic rearrangements and the π-orbital overlap constraint: the question of nucleophilic attack versus electron transferJournal of Organic Chemistry, 1989, 54(6), 1275-84,
Cas no 900-91-4 (3,3,3-Triphenylpropionic acid)

3,3,3-Triphenylpropionic acid 化学的及び物理的性質
名前と識別子
-
- 3,3,3-Triphenylpropionic acid
- 3,3,3-triphenylpropanoic acid
- Propionicacid, 3,3,3-triphenyl- (6CI,7CI,8CI)
- NSC 131292
- Tritylacetic acid
- 3,3,3-triphenyl propanoic acid
- XMSJLUKCGWQAHO-UHFFFAOYSA-N
- AK323620
- C21H18O2
- 3, 3, 3-Triphenylpropionic acid
- 2-tritylacetic acid
- PubChem12502
- 2-triphenylmethylacetic acid
- 2-Triphenylmethyl acetic acid
- 3,3 3-triphenyl propionic acid
- 3,3,3-triphenyl propionic acid
- 3,3,3-Triphenylpropanoic acid #
- A
- Propionic acid, 3,3,3-triphenyl- (6CI, 7CI, 8CI)
- β,β-Diphenylbenzenepropanoic acid (ACI)
- Benzenepropanoic acid, beta,beta-diphenyl-
- T1558
- DTXSID90237989
- DTXCID90160480
- CS-0156515
- 3,3,3-Triphenylpropionic acid, 97%
- NSC-131292
- NSC131292
- SY048719
- 900-91-4
- EN300-6503696
- SR-01000393640-1
- EU-0000699
- Benzenepropanoic acid, .beta.,.beta.-diphenyl-
- DB-021793
- SCHEMBL503257
- DS-12082
- MFCD00002713
- SR-01000393640
- D70278
- AKOS001572680
-
- MDL: MFCD00002713
- インチ: 1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23)
- InChIKey: XMSJLUKCGWQAHO-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)O
- BRN: 2057448
計算された属性
- せいみつぶんしりょう: 302.13100
- どういたいしつりょう: 302.131
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.161
- ゆうかいてん: 179.0 to 183.0 deg-C
- ふってん: 433.6°Cat760mmHg
- フラッシュポイント: 330.3°C
- PSA: 37.30000
- LogP: 4.49570
- ようかいせい: 未確定
3,3,3-Triphenylpropionic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S37/39-S26
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
3,3,3-Triphenylpropionic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3,3,3-Triphenylpropionic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1558-5g |
3,3,3-Triphenylpropionic acid |
900-91-4 | 98.0%(GC&T) | 5g |
¥645.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TL517-100g |
3,3,3-Triphenylpropionic acid |
900-91-4 | 98% | 100g |
¥1625.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1558-5G |
3,3,3-Triphenylpropionic Acid |
900-91-4 | >98.0%(GC)(T) | 5g |
¥490.00 | 2024-04-15 | |
Oakwood | 001032-1g |
3,3,3-Triphenylpropionic acid |
900-91-4 | 97% | 1g |
$10.00 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1558-25g |
3,3,3-Triphenylpropionic acid |
900-91-4 | 98.0%(GC&T) | 25g |
¥2700.0 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T66460-100g |
3,3,3-Triphenylpropanoic acid |
900-91-4 | 95% | 100g |
¥541.0 | 2023-09-06 | |
Fluorochem | 001032-5g |
3,3,3-Triphenylpropionic acid |
900-91-4 | 97% | 5g |
£24.00 | 2022-03-29 | |
Fluorochem | 001032-1g |
3,3,3-Triphenylpropionic acid |
900-91-4 | 97% | 1g |
£13.00 | 2022-03-29 | |
abcr | AB119968-1 g |
3,3,3-Triphenylpropionic acid, 98%; . |
900-91-4 | 98% | 1 g |
€76.40 | 2023-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16686-25g |
3,3,3-Triphenylpropionic acid, 98% |
900-91-4 | 98% | 25g |
¥2637.00 | 2023-02-26 |
3,3,3-Triphenylpropionic acid 合成方法
ごうせいかいろ 1
1.2 -
ごうせいかいろ 2
- Phenyl migration during preparation of Grignard reagentsJournal of Organic Chemistry, 1978, 43(17), 3332-4,
ごうせいかいろ 3
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
- Molecular and supramolecular helicity induction in trityl group-containing compounds: The case of chiral 3,3,3-triphenylpropionic acid derivativesTetrahedron, 2019, 75(33), 4497-4505,
ごうせいかいろ 4
1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 10
- Synthesis and Resolution of an Axially Chiral Spirocyclic Quaternary Ammonium Ion-Based Phase-Transfer CatalystAsian Journal of Organic Chemistry, 2023, 12(8),,
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
- Product class 1: keteneScience of Synthesis, 2006, 23, 15-51,
3,3,3-Triphenylpropionic acid Raw materials
- propanedioic acid
- 3,3,3-Triphenylpropionyl chloride
- Triphenyl methanol
- (chlorodiphenylmethyl)benzene
- Benzene, 1,1',1''-(chloroethylidyne)tris-
3,3,3-Triphenylpropionic acid Preparation Products
3,3,3-Triphenylpropionic acid 関連文献
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1. Tuning the coordination mode in mononuclear manganese complexes by changing the steric bulk of the carboxylatesSabine T. Warzeska,Fabrizio Miccichè,M. Chiara Mimmi,Elisabeth Bouwman,Huub Kooijman,Anthony L. Spek,Jan Reedijk J. Chem. Soc. Dalton Trans. 2001 3507
-
Armands Ruduss,Valdis Kokars,Natalija Tetervenoka,Aivars Vembris,Kaspars Traskovskis RSC Adv. 2020 10 27552
-
Natalia Prusinowska,Agnieszka Czapik,Martika Wojciechowska,Marcin Kwit Org. Biomol. Chem. 2019 17 7782
-
Zhi-Min Chen,Xiao-Ming Zhang,Yong-Qiang Tu Chem. Soc. Rev. 2015 44 5220
-
Utsav Garg,Yasser Azim,Mahboob Alam RSC Adv. 2021 11 21463
-
Y. I. Smushkevich,V. Y. Smushkevich,M. I. Usorov J. Chem. Res. (S) 1999 407
-
A. J. Bingham,L. K. Dyall,R. O. C. Norman,C. B. Thomas J. Chem. Soc. C 1970 1879
-
Utsav Garg,Yasser Azim,Aranya Kar,Chullikkattil P. Pradeep CrystEngComm 2020 22 2978
3,3,3-Triphenylpropionic acidに関する追加情報
Introduction to 3,3,3-Triphenylpropionic acid (CAS No. 900-91-4) and Its Applications in Modern Chemical and Biomedical Research
3,3,3-Triphenylpropionic acid, identified by the Chemical Abstracts Service Number (CAS No.) 900-91-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This triphenyl-substituted propionic acid has garnered considerable attention due to its unique structural properties and versatile applications. The compound's molecular structure, characterized by a central propionic acid moiety flanked by three phenyl groups, imparts distinct chemical reactivity and functional potential that make it invaluable in synthetic chemistry, material science, and biomedical investigations.
The synthesis of 3,3,3-Triphenylpropionic acid typically involves the reaction of benzophenone with acrylic acid or its derivatives under controlled conditions. This process highlights the compound's role as a building block in more complex molecular architectures. The presence of multiple phenyl groups enhances its solubility in organic solvents while also contributing to its stability and resistance to degradation, making it a preferred choice for long-term storage and repeated use in laboratory settings.
In recent years, 3,3,3-Triphenylpropionic acid has found applications in the development of novel biomaterials and drug intermediates. Its ability to act as a chiral auxiliary in asymmetric synthesis has been particularly noteworthy. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity, which is crucial for the development of targeted therapeutics. For instance, derivatives of this compound have been explored as potential ligands in enzyme inhibition studies, demonstrating promising results in modulating metabolic pathways relevant to neurological disorders.
The compound's utility extends beyond pharmaceuticals into the realm of advanced materials. In polymer science, 3,3,3-Triphenylpropionic acid has been incorporated into high-performance resins and coatings due to its contribution to thermal stability and mechanical strength. Recent studies have also highlighted its role in the development of conductive polymers, where its aromatic structure facilitates electron delocalization—a key property for applications in organic electronics.
One of the most intriguing aspects of 3,3,3-Triphenylpropionic acid is its potential in biomedicine as a precursor for bioactive molecules. Researchers have synthesized analogs of this compound that exhibit anti-inflammatory and antioxidant properties. These derivatives have been tested in preclinical models for their efficacy in reducing oxidative stress and mitigating inflammation-related pathologies. The structural versatility of CAS No 900-91-4 allows for further modifications that could lead to the discovery of new therapeutic agents with improved pharmacokinetic profiles.
The chemical reactivity of 3,3,3-Triphenylpropionic acid also makes it a valuable tool in synthetic organic chemistry. Its carboxylic acid functionality enables it to participate in esterification reactions, while the phenyl groups provide sites for electrophilic aromatic substitution. This dual reactivity has been exploited in multi-step syntheses where CAS No 900-91-4 serves as an intermediate connecting disparate molecular fragments into larger functional systems.
From an industrial perspective, the production and utilization of CAS No 900-91-4 are optimized for scalability without compromising purity or yield. Advances in catalytic processes have enabled more efficient synthesis routes, reducing waste generation and energy consumption. These improvements align with broader trends toward sustainable chemistry practices within the pharmaceutical and chemical manufacturing sectors.
The future prospects for 3,3,3-Triphenylpropionic acid are bright given its broad applicability across multiple scientific disciplines. Ongoing research aims to uncover new derivatives with tailored properties for specific applications—such as photodynamic therapy agents or smart materials responsive to environmental stimuli. As computational methods advance, virtual screening techniques are being employed to accelerate the discovery process by predicting how modifications to CAS No 900-91-4 might enhance its utility.
In conclusion, 3,3,3-Triphenylpropionic acid (CAS No 900-91-4) stands as a cornerstone compound with far-reaching implications in modern science. Its unique combination of structural features enables diverse applications ranging from drug development to advanced material engineering. As research continues to evolve, 3-triphenylpropionic acid will undoubtedly play an increasingly pivotal role in addressing complex challenges across academia and industry alike.
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